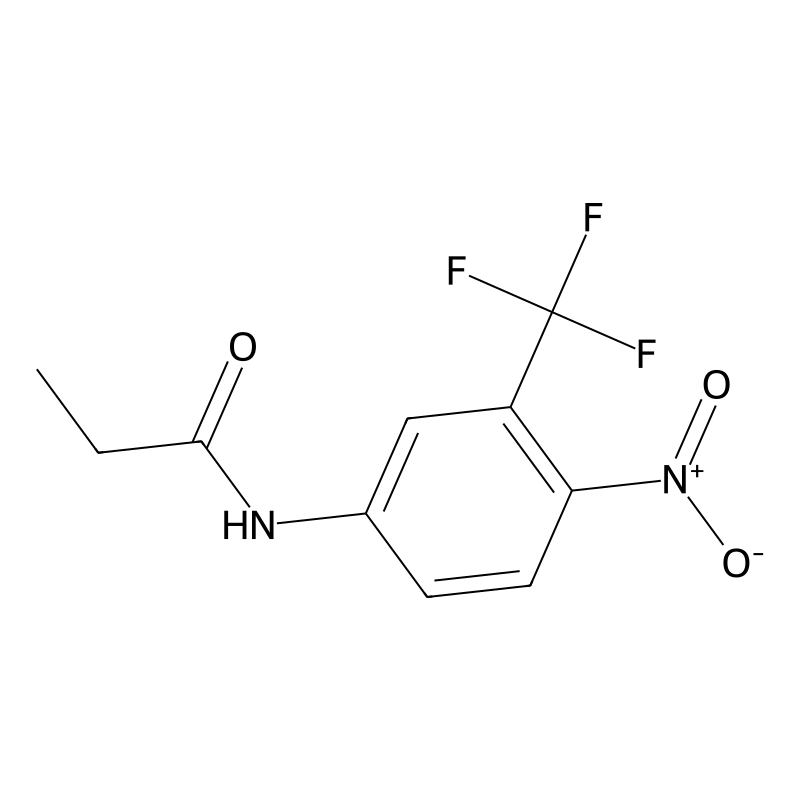4-Nitro-3-trifluoromethylpropionanilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
-Nitro-3-trifluoromethylpropionanilide, also known as Flutamide Impurity C or N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, is a chemical compound synthesized in research settings. Studies describe various methods for its synthesis, often involving the reaction of 4-nitro-3-(trifluoromethyl)aniline with propanoic acid chloride or propionic anhydride under specific conditions.
Following synthesis, researchers employ various techniques to characterize the compound. These techniques include:
- Melting point determination: This method helps identify the compound based on its specific melting temperature range.
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure by analyzing the magnetic properties of its atomic nuclei.
- Mass spectrometry: This technique helps determine the compound's molecular weight and identify its fragments, further aiding in structural confirmation.
Potential Applications:
While 4-Nitro-3-trifluoromethylpropionanilide itself doesn't have widely reported applications in scientific research, it is primarily studied as an impurity in the manufacturing process of the drug flutamide. Flutamide is an antiandrogen medication used to treat prostate cancer [].
4-Nitro-3-trifluoromethylpropionanilide is an organic compound characterized by its unique structure, which includes a nitro group and trifluoromethyl group attached to a propionanilide backbone. The molecular formula for this compound is C₁₁H₈F₃N₃O₂, and it features a complex arrangement that contributes to its chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity, making it an interesting candidate for various applications in pharmaceuticals and agrochemicals.
- Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution, typically using concentrated nitric acid in the presence of sulfuric acid.
- Acylation: The propionanilide moiety can be synthesized via acylation reactions involving aniline derivatives and acyl chlorides.
- Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
These reactions are essential in modifying the compound for various applications and enhancing its biological activity.
Research indicates that 4-Nitro-3-trifluoromethylpropionanilide exhibits significant biological activities, particularly in the field of cancer research. It has been explored as a potential antiandrogen agent, showing promise in inhibiting prostate cancer cell proliferation. Studies have demonstrated its effectiveness against androgen receptor signaling pathways, making it a candidate for further investigation in cancer therapeutics .
The synthesis of 4-Nitro-3-trifluoromethylpropionanilide can be accomplished through several methods:
- Nitration of 3-Trifluoromethylpropionanilide: This method involves treating 3-trifluoromethylpropionanilide with a nitrating agent under controlled conditions to introduce the nitro group.
- Acylation of Trifluoromethylaniline: The starting material, trifluoromethyl aniline, can be reacted with propionic anhydride or propionyl chloride to form the propionanilide structure before nitration.
- One-Pot Synthesis: A more efficient approach involves combining both acylation and nitration steps in a single reaction vessel, optimizing yield and reducing reaction time .
4-Nitro-3-trifluoromethylpropionanilide has several applications:
- Pharmaceuticals: It is primarily investigated for its potential use as an antiandrogen in prostate cancer treatment.
- Agricultural Chemicals: Its properties may allow it to function as a pesticide or herbicide due to its chemical stability and bioactivity.
- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
Interaction studies have shown that 4-Nitro-3-trifluoromethylpropionanilide interacts with various biological targets, particularly androgen receptors. Molecular docking simulations suggest that it binds effectively to these receptors, inhibiting their activity and thus blocking the growth signals in prostate cancer cells. Additionally, studies on its metabolic pathways indicate potential interactions with liver enzymes, which may affect its bioavailability and efficacy .
Several compounds share structural similarities with 4-Nitro-3-trifluoromethylpropionanilide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Nitro-3-(trifluoromethyl)aniline | Nitro and trifluoromethyl groups | Directly used in various synthetic routes |
| 4-Chloro-3-(trifluoromethyl)aniline | Chlorine instead of nitro | Different biological activity profile |
| 4-Amino-3-(trifluoromethyl)benzoic acid | Amino group instead of nitro | Potentially different therapeutic uses |
| 4-Nitrophenol | Simple phenolic structure | Used primarily as an industrial chemical |
The presence of both the nitro and trifluoromethyl groups in 4-Nitro-3-trifluoromethylpropionanilide contributes to its unique properties compared to these similar compounds, particularly in terms of solubility and biological interactions.
XLogP3
UNII
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard








